3-Cyano-4-methoxyphenylboronic acid
Overview
Description
“3-Cyano-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C8H8BNO3 . It has a molecular weight of 176.97 g/mol . The IUPAC name for this compound is (3-cyano-4-methoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “3-Cyano-4-methoxyphenylboronic acid” is 1S/C8H8BNO3/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,11-12H,1H3 . This code represents the compound’s molecular structure. A detailed structural analysis would require advanced computational chemistry tools and is beyond the scope of this response.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyano-4-methoxyphenylboronic acid” include a molecular weight of 176.97 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 177.0597233 g/mol . The topological polar surface area is 73.5 Ų .
Scientific Research Applications
Supramolecular Assemblies
3-Cyano-4-methoxyphenylboronic acid and derivatives have been explored for their role in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the ability of the boronic acid to engage in hydrogen bonding interactions, which are pivotal in the construction of complex molecular architectures. Such structures have potential applications in the development of new materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis
In the realm of organic synthesis, 3-Cyano-4-methoxyphenylboronic acid is utilized in various catalytic reactions, including rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones. This showcases its role as a versatile building block for the construction of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Miura & Murakami, 2005).
Corrosion Inhibition
A study on the synthesis and characterization of new acrylamide derivatives, including those derived from 3-Cyano-4-methoxyphenylboronic acid, demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is crucial for protecting metal surfaces in industrial settings, highlighting the compound's potential in materials science and engineering (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 3-Cyano-4-methoxyphenylboronic acid, has revealed the impact of molecular stacking modes on their optical properties. Such studies are fundamental for the development of smart materials that respond to mechanical stress with changes in fluorescence, applicable in sensors and display technologies (Song et al., 2015).
properties
IUPAC Name |
(3-cyano-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOOIZOUHWDLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280649 | |
Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methoxyphenylboronic acid | |
CAS RN |
911210-48-5 | |
Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911210-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-cyano-4-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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